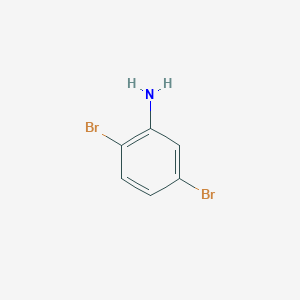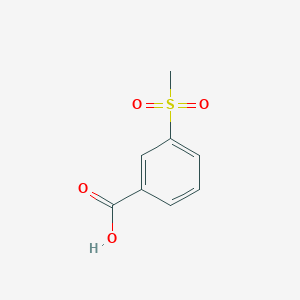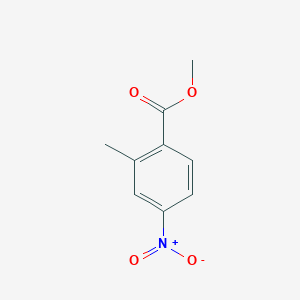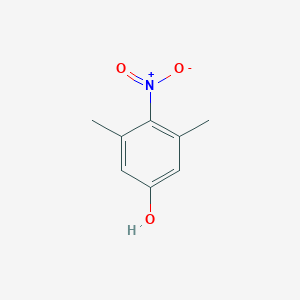
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate
Overview
Description
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate (TCEIC) is a chemical compound that has been widely used in scientific research due to its unique properties. TCEIC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Mechanism Of Action
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in cholinergic activity in the nervous system, leading to various physiological and biochemical effects.
Biochemical And Physiological Effects
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to an increase in cholinergic activity. This has been associated with improvements in cognitive function, such as memory and attention. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the nervous system. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has some limitations. It is toxic and can cause adverse effects in high doses. It also has a short half-life, requiring frequent dosing in experiments.
Future Directions
There are several future directions for research on 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. One area of research is the development of new acetylcholinesterase inhibitors based on the structure of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. Another area of research is the investigation of the neuroprotective effects of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate and its potential use in the treatment of neurodegenerative diseases. Additionally, the role of acetylcholine in the immune system and its potential modulation by 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is an area of interest for future research.
Conclusion
In conclusion, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has shown promise as a tool for studying the role of acetylcholine in the nervous system and as a potential therapeutic agent for neurodegenerative diseases.
Scientific Research Applications
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been widely used in scientific research as an acetylcholinesterase inhibitor. It has been used to study the role of acetylcholine in the nervous system and its effects on behavior and cognition. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been used to study the mechanism of action of other acetylcholinesterase inhibitors, such as organophosphates and carbamates.
properties
CAS RN |
264600-44-4 |
|---|---|
Product Name |
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate |
Molecular Formula |
C6H5Cl3N2O3 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C6H5Cl3N2O3/c7-6(8,9)3-13-5(12)10-4-1-2-14-11-4/h1-2H,3H2,(H,10,11,12) |
InChI Key |
ULMNNJWATZVKCZ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

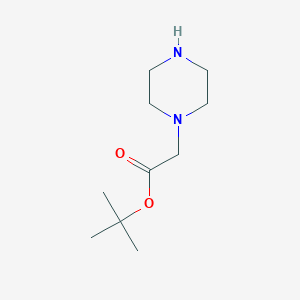
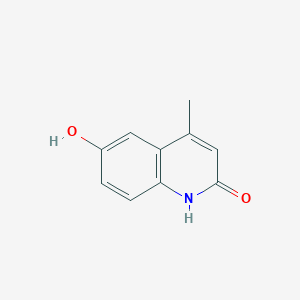
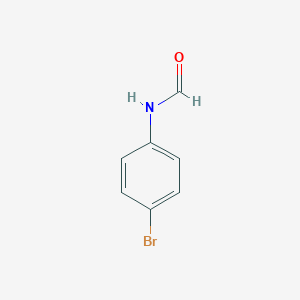
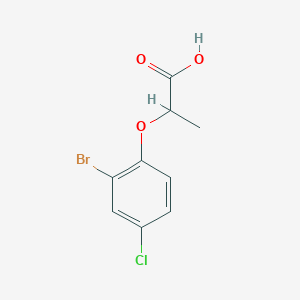
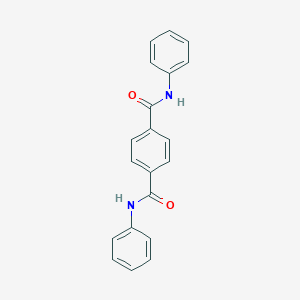
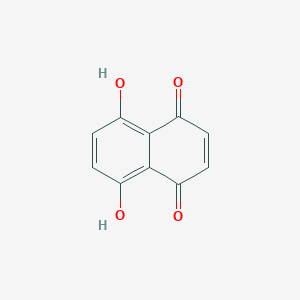
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

